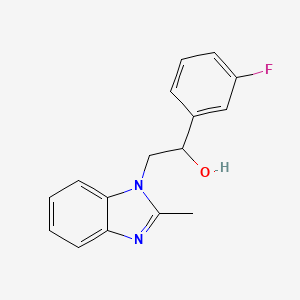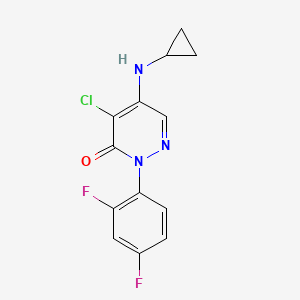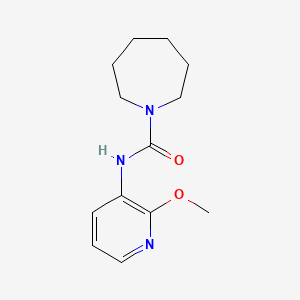![molecular formula C17H21N3 B7527531 3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is often referred to as MIPT, and it is a synthetic compound that belongs to the class of indole-based research chemicals. MIPT has been synthesized using various methods, and it has shown promising results in various scientific studies.
作用机制
The mechanism of action of MIPT is not fully understood, but it is thought to act as a serotonin receptor agonist. It has been shown to have an affinity for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. MIPT has also been shown to increase the release of serotonin in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
MIPT has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its effects on mood and behavior. MIPT has also been shown to have anxiolytic and antidepressant effects in animal studies. In addition, MIPT has been shown to have effects on blood pressure and heart rate, although the exact mechanisms behind these effects are not fully understood.
实验室实验的优点和局限性
MIPT has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. MIPT is also relatively stable, which makes it suitable for long-term storage. However, MIPT has some limitations for lab experiments. It has not been extensively studied, which means that its effects and mechanisms of action are not fully understood. In addition, MIPT is a research chemical, which means that it may not be readily available for all researchers.
未来方向
There are several future directions for research on MIPT. One potential direction is to study its effects on other receptors in the central nervous system. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia. Additionally, more research is needed to fully understand the mechanisms of action of MIPT and its effects on the body. Overall, MIPT is a promising compound for research, and further studies are needed to fully understand its potential applications.
合成方法
MIPT can be synthesized using various methods, including the reaction of 2-methylindole with 4-piperidone, followed by the reaction of the resulting product with acrylonitrile. Another method involves the reaction of 2-methylindole with 1-benzylpiperidin-4-one, followed by the reaction of the resulting product with acrylonitrile. The synthesis of MIPT is a complex process that requires expertise and precision.
科学研究应用
MIPT has been used in various scientific studies due to its potential applications in research. It has been studied for its effects on the central nervous system, and it has been found to have an affinity for various receptors, including serotonin receptors. MIPT has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-13-17(15-5-2-3-6-16(15)19-13)14-7-11-20(12-8-14)10-4-9-18/h2-3,5-6,14,19H,4,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCPSLUVBEEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCN(CC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)


![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)